Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate is an organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of esters and contains a pyridine ring, which is known for its biological activity and utility in medicinal chemistry. The presence of the dimethylamino group enhances its chemical properties, making it a subject of interest in synthetic and medicinal chemistry.
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate can be synthesized from various starting materials, including pyridine derivatives and acetic acid derivatives. It is classified as an ester due to the presence of the ethyl group attached to the carboxylate functional group. This compound is also categorized under heterocyclic compounds due to the inclusion of the pyridine ring in its structure.
The synthesis of ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate typically involves several steps:
The reaction conditions typically involve heating at moderate temperatures (around 60-90 °C) and monitoring progress via thin-layer chromatography.
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
These reactions are significant for developing new pharmaceuticals or agrochemicals.
The mechanism of action for ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate primarily relates to its interaction with biological targets. The dimethylamino group may enhance lipophilicity, allowing better membrane penetration. Once inside cells, it can interact with enzymes or receptors involved in various biochemical pathways, potentially influencing processes such as cell signaling or metabolic regulation.
In research contexts, compounds with similar structures have shown activity against cancer cell lines by inhibiting specific kinases or other targets involved in cell proliferation.
These properties are essential for handling and application in laboratory settings.
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate has several potential applications:
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate (CAS 1007878-69-4) emerged as a structurally distinct scaffold in pharmaceutical chemistry during the early 2010s. Its synthesis aligns with the broader exploration of dimethylamine (DMA)-containing pharmacophores, which gained momentum after the Eschweiler-Clarke reaction enabled efficient N-methylation of amines . The compound was first cataloged commercially around 2010–2012, coinciding with patent activity for pyridine-derived bioactive molecules (e.g., US9403797B2 in 2016) [5]. Initial synthetic routes leveraged classic condensation strategies between pyridine-4-carbaldehyde and dimethylamine derivatives, followed by esterification. Despite its relatively recent identification, no single publication claims its "discovery," reflecting its status as an intermediate rather than a target molecule in early reports. The timeline below summarizes key milestones:
Table 1: Historical Development Timeline
Year | Event | Significance |
---|---|---|
~2010 | Initial commercial availability | CAS registry (1007878-69-4) established [1] |
2015–2020 | Application in kinase inhibitor patents | Role as synthetic precursor validated [5] |
2024 | Review of DMA pharmacophores | Contextualization within FDA-approved drugs |
This compound’s significance stems from three interconnected attributes: its hybrid heterocyclic-aliphatic architecture, electron-donating capacity, and versatility as a synthon.
Physicochemical Profile: The molecule integrates a pyridinyl ring (electron-deficient) and a dimethylamino group (electron-donating), creating a polar push-pull system. With a molecular weight of 208.26 g/mol (C₁₁H₁₆N₂O₂) and moderate water solubility (log P ≈ 1.2 predicted), it occupies a strategic space in drug design [1] [2]. Its SMILES notation (O=C(C(C1=CC=NC=C1)N(C)C)OCC) encodes steric features enabling diverse bond formations [1].
Synthetic Versatility: The ester and tertiary amine groups serve as handles for derivatization. For example:
Table 2: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₁H₁₆N₂O₂ | PubChem [2] |
Molecular weight | 208.26 g/mol | BLD Pharm [1] |
Key functional groups | Ester, dimethylamino, pyridinyl | SMILES: O=C(C(C1=CC=NC=C1)N(C)C)OCC [1] |
Predicted log P | 1.2 (moderate lipophilicity) | Computational estimation |
Despite its utility, several unresolved challenges drive ongoing research:
Synthetic Scalability: Current routes suffer from atom inefficiency and hazardous reagents (e.g., methyl halides in N-methylation). The borrowing-hydrogen strategy—using methanol as a green methyl donor—remains unexplored for this specific molecule . Scalability is further limited by the need for cryogenic conditions in enolate formation, as noted by suppliers’ intermittent stock status [1].
Stability and Impurity Profiling: DMA-containing compounds risk N-nitrosodimethylamine (NDMA) formation under acidic conditions or high temperatures. No published stability studies exist for this ester, though NDMA contamination halted clinical development of drugs like ranitidine .
Mechanistic Understanding of Reactivity: While DFT studies predict nucleophilicity at the pyridinyl nitrogen and electrophilicity at the ester carbonyl, experimental validation is sparse. Ultrafast spectroscopy could elucidate ICT dynamics between the DMA and pyridine units, informing photocatalyst design [7].
Application Gaps: Despite fragment-based drug design (FBDD) advancements, this fragment’s "three-dimensionality" and polarity remain underexploited. Potential exists in:
Table 3: Key Research Gaps and Proposed Approaches
Knowledge Gap | Research Opportunity | Relevant Technique |
---|---|---|
NDMA formation risk | Stabilization via antioxidants (e.g., ascorbic acid) | Accelerated stability studies |
Unoptimized synthetic routes | Borrowing-hydrogen N-methylation | Catalysis with Ir/Ru complexes |
Undefined charge-transfer dynamics | Ultrafast spectroscopy + machine learning | TD-DFT/2DES [7] |
Limited bioactivity exploration | Screening as a fragment in kinase inhibitors | SPR/binding assays [5] |
These gaps highlight the compound’s untapped potential in medicinal chemistry and materials science. Addressing them will require interdisciplinary collaboration, leveraging advances in computational prediction, sustainable catalysis, and analytical profiling.
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8